molecular formula C12H14BrClO B14041008 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one

1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one

Cat. No.: B14041008
M. Wt: 289.59 g/mol
InChI Key: ZITPITLUOILXEP-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and ethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 2-ethylphenyl derivatives, followed by chlorination and subsequent reactions to introduce the propanone group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution and high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(Chloromethyl)-2-ethylphenyl)-3-chloropropan-1-one
  • 1-(5-(Bromomethyl)-2-methylphenyl)-3-chloropropan-1-one
  • 1-(5-(Bromomethyl)-2-ethylphenyl)-3-bromopropan-1-one

Uniqueness

1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-1-one is unique due to the specific arrangement of bromine, chlorine, and ethyl groups on the phenyl ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-ethylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C12H14BrClO/c1-2-10-4-3-9(8-13)7-11(10)12(15)5-6-14/h3-4,7H,2,5-6,8H2,1H3

InChI Key

ZITPITLUOILXEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CBr)C(=O)CCCl

Origin of Product

United States

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